molecular formula C21H21N3O2S B2928734 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-79-6

2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2928734
CAS No.: 536707-79-6
M. Wt: 379.48
InChI Key: GTJZGKQPQLHPJN-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a unique compound belonging to the pyrimidoindole family It boasts a complex structure featuring a sec-butylthio group, a methoxyphenyl ring, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis via Multi-Step Reaction: The preparation of 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves a multi-step synthetic route. Initial steps may include the formation of an indole derivative followed by the introduction of the methoxyphenyl group. The sec-butylthio group is then introduced through thiolation reactions. Key reagents often include alkyl halides, thiolating agents, and various catalysts.

Industrial Production Methods:

  • Scalable Synthesis: Industrial production methods for this compound focus on optimizing yield and purity. Continuous flow synthesis techniques can be employed to achieve large-scale production, ensuring efficient reaction conditions and minimal waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation reactions, particularly at the sulfur atom of the sec-butylthio group, forming sulfoxides or sulfones.

  • Reduction: Reduction reactions can occur at the nitrogen-containing pyrimidoindole core, potentially leading to dihydropyrimidoindole derivatives.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: Halogenating agents, alkylating agents.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones.

  • Reduction Products: Dihydropyrimidoindole derivatives.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Catalysis: Utilized as a ligand in metal-catalyzed reactions.

  • Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

  • Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

  • Drug Development: Investigated for pharmacological properties in various preclinical studies.

Medicine:

  • Therapeutic Potential: Explored for potential anticancer, anti-inflammatory, and antimicrobial activities.

Industry:

  • Material Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

  • Molecular Targets and Pathways: This compound can interact with various biological targets, including enzymes and receptors. The sec-butylthio and methoxyphenyl groups contribute to binding affinity and specificity.

  • Pathways Involved: Inhibition or modulation of enzyme activity, disruption of cellular signaling pathways.

Comparison with Similar Compounds

  • 2-(sec-butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Differing by the presence of a chlorophenyl group instead of a methoxyphenyl group.

  • 2-(sec-butylthio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Contains a fluorophenyl group.

  • 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Features a nitrophenyl group.

Uniqueness:

  • Functional Group Impact: The methoxy group imparts unique electronic properties, influencing reactivity and potential biological activity.

  • Comparative Binding Affinity: Variations in functional groups (methoxy vs. chloro, fluoro, nitro) can lead to differences in binding interactions and overall efficacy in biological applications.

By exploring the intricate details of 2-(sec-butylthio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one, we gain insight into its versatile applications and potential as a cornerstone for further research in chemistry, biology, medicine, and industry. What’s the angle that interests you the most?

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-4-13(2)27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(26-3)12-10-14/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJZGKQPQLHPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OC)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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